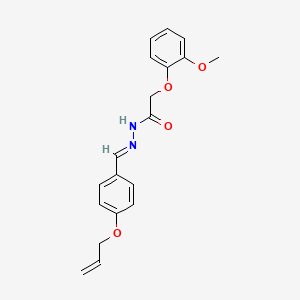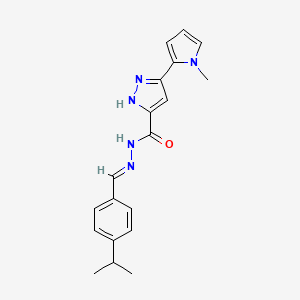
(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a naphthyl group, and a pyridinylmethyl group attached to a propenamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using cyanide salts.
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction involving an appropriate amine and an acyl chloride.
Final Coupling: The final step involves coupling the naphthyl intermediate with the propenamide backbone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted amides and nitriles.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action for (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano group can form hydrogen bonds, while the naphthyl and pyridinylmethyl groups provide hydrophobic interactions, stabilizing the compound within the active site of the target.
相似化合物的比较
Similar Compounds
- (2E)-2-cyano-3-(1-phenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(1-naphthyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
- Structural Features : The presence of both naphthyl and pyridinylmethyl groups provides unique steric and electronic properties.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating naphthyl group, making it distinct from similar compounds.
属性
分子式 |
C20H15N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-naphthalen-1-yl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C20H15N3O/c21-12-18(20(24)23-14-15-5-4-10-22-13-15)11-17-8-3-7-16-6-1-2-9-19(16)17/h1-11,13H,14H2,(H,23,24)/b18-11+ |
InChI 键 |
DUWPNRFHKFLKLY-WOJGMQOQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NCC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975924.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975928.png)


![3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene](/img/structure/B11975944.png)
![(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11975948.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975955.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975957.png)
![allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975965.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11975980.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11975983.png)


